5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a naphthalene ring fused to an oxadiazole ring with a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. One common method includes the reaction of naphthalene-2-carbohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions involving the thiol group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Various reduced oxadiazole derivatives.
Substitution: Thioethers or other sulfur-containing compounds.
Scientific Research Applications
5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The oxadiazole ring can interact with nucleic acids and enzymes, affecting cellular processes. These interactions can lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-amine: Similar structure but with an amine group instead of a thiol group.
5-(Naphthalen-2-yl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring instead of an oxadiazole ring.
5-(Naphthalen-2-yl)-1,2,4-triazole-3-thiol: Features a triazole ring instead of an oxadiazole ring.
Uniqueness
5-(Naphthalen-2-yl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the naphthalene and oxadiazole rings, which confer distinct electronic and steric properties. The thiol group adds further reactivity, making this compound versatile for various chemical transformations and applications .
Properties
IUPAC Name |
5-naphthalen-2-yl-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c16-12-14-13-11(15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEGQLIUHNPMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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